molecular formula C8H9BO4 B107020 4-Methoxycarbonylphenylboronic acid CAS No. 99768-12-4

4-Methoxycarbonylphenylboronic acid

Cat. No. B107020
CAS RN: 99768-12-4
M. Wt: 179.97 g/mol
InChI Key: PQCXFUXRTRESBD-UHFFFAOYSA-N
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Description

4-Methoxycarbonylphenylboronic acid is a derivative of phenylboronic acid, which is a compound of significant interest in organic chemistry due to its ability to form stable complexes with various substrates, particularly sugars and other diols. The methoxycarbonyl group in the 4-position may influence the reactivity and binding properties of the boronic acid, making it a valuable compound for study in the context of synthesis and supramolecular chemistry.

Synthesis Analysis

The synthesis of compounds related to 4-methoxycarbonylphenylboronic acid often involves multi-step reactions. For instance, the synthesis of a related compound, 4-(p-methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarboxylic acid, was achieved through a Friedel-Crafts reaction followed by condensation, dehydration, cyclization, and hydrolysis steps, yielding a high purity product . This suggests that similar synthetic strategies could be applied to the synthesis of 4-methoxycarbonylphenylboronic acid, with careful consideration of the protecting groups and reaction conditions.

Molecular Structure Analysis

The molecular structure of phenylboronic acids can be significantly influenced by substituents on the phenyl ring. For example, novel phenylboronic acids with methoxyalkyl groups at the ortho position have been synthesized, and their molecular and crystal structures were determined by single-crystal X-ray diffraction . These structures featured intramolecular hydrogen bonds between the boronic group and the oxygen atom of the ortho-substituent, which could be relevant to the structure of 4-methoxycarbonylphenylboronic acid.

Chemical Reactions Analysis

Phenylboronic acids are known for their ability to participate in various chemical reactions. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid has been used as a catalyst for dehydrative amidation between carboxylic acids and amines . While this particular reaction does not directly involve 4-methoxycarbonylphenylboronic acid, it highlights the catalytic potential of phenylboronic acids in organic synthesis. Additionally, supramolecular assemblies involving 4-methoxyphenylboronic acids have been reported, which were obtained due to the formation of O–H⋯N hydrogen bonds . This indicates that 4-methoxycarbonylphenylboronic acid could also engage in similar supramolecular interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylboronic acids can be influenced by the presence of substituents. For example, the introduction of methoxyalkyl groups at the ortho position of phenylboronic acids has been shown to affect the sugar-binding ability of these compounds . The crystal packing of related compounds, such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, is stabilized by intermolecular hydrogen bonds, which are also supported by NBO analysis . These findings suggest that the physical and chemical properties of 4-methoxycarbonylphenylboronic acid would likely be characterized by similar intermolecular interactions and could be tailored for specific applications in molecular recognition or catalysis.

Scientific Research Applications

Supramolecular Assemblies

4-Methoxycarbonylphenylboronic acid is used in the design and synthesis of supramolecular assemblies. Research by Pedireddi and Seethalekshmi (2004) demonstrated its use in forming O–H⋯N hydrogen bonds with hetero N-atoms and –B(OH)2, leading to specific crystal structures (Pedireddi & Seethalekshmi, 2004).

Nanomaterials Characterization

In nanotechnology, 4-methoxycarbonylphenylboronic acid is a component in the creation of hybrid nanomaterials. Monteiro et al. (2015) reported its use in immobilizing chiral BINOL derivatives onto multiwalled carbon nanotubes, aiding in the characterization of these materials (Monteiro et al., 2015).

Synthesis of Indenones

Ueda, Ueno, Suyama, and Ryu (2016) explored its role in cobalt-catalyzed annulation with alkynes, leading to the synthesis of 2,3-disubstituted indenones. This process demonstrated excellent regioselectivity and provided insights into the synthesis of complex organic structures (Ueda et al., 2016).

Fluorescence Quenching Study

The compound has been studied for its fluorescence quenching properties. Research by Geethanjali, Nagaraja, and Melavanki (2015) used it to understand the mechanism of fluorescence quenching, providing valuable insights into its interaction with aniline and other quenchers (Geethanjali, Nagaraja, & Melavanki, 2015).

Chemosensing Technologies

Zhu et al. (2006) investigated the N-B interaction in an arylboronate system, including 4-methoxycarbonylphenylboronic acid. Their findings are relevant in the design of future chemosensing technologies for substances like saccharides and catecholamines (Zhu et al., 2006).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(4-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO4/c1-13-8(10)6-2-4-7(5-3-6)9(11)12/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCXFUXRTRESBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370259
Record name [4-(Methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxycarbonylphenylboronic acid

CAS RN

99768-12-4
Record name 4-(Methoxycarbonyl)phenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99768-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Methoxycarbonyl)phenyl]boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-borono-, 1-methyl ester
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Synthesis routes and methods I

Procedure details

Referring to Scheme 11-1, to a solution of the bromide 1 (2.0 g, 4.2 mmol, prepared according to published conditions) in dioxane (60 mL) was added bis(pinacolato)diboron (4.32 g, 17 mmol), Pd(PPh3)4 (0.49 g, 0.42 mmol) and potassium acetate (2.06 g, 21 mmol) under nitrogen atmosphere. The reaction mixture was stirred at 80° C. for 5 h, and then diluted with ethyl acetate (150 mL). The organic phase was washed with H2O (20 mL), dried over sodium sulfate and concentrated in vacuo. The residue was further purified by silica gel column chromatography (haxanes/ethyl acetate=1/4 to 0/1 (v/v)) to give 2 (1.73 g, 79% yield). LC-MS (ESI): m/z 523.3 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.32 g
Type
reactant
Reaction Step Two
Quantity
2.06 g
Type
reactant
Reaction Step Two
Quantity
0.49 g
Type
catalyst
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Yield
79%

Synthesis routes and methods II

Procedure details

A solution of 4-carboxyphenylboronic acid (25 g) and concentrated sulphuric acid (1 ml) in methanol (250 ml) was heated under reflux for 36 hours. Volatile material was removed by evaporation and the residue was dissolved in ethyl acetate (200 ml). Water (100 ml) was added and the mixture was stirred for 1 hour. The organic phase was separated and washed with saturated sodium bicarbonate solution (50 ml), water (100 ml) and saturated sodium chloride solution (50 ml). The solution was dried (MgSO4) and the solvent was removed by evaporation to give 4-methoxycarbonylphenylboronic acid (27.7 g), m.p. 227°-229° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of (trimethylsilyl)diazomethane (3 mL, 2 M in hexanes) (Aldrich) was added to a suspension of 4-carboxyphenylboronic acid (1.0 g, 6 mmol) (Lancaster) in ether (50 mL). After stirring for 2 h at room temperature, DMF (8 mL) was added to obtain a clear solution. An additional portion of (trimethylsilyl) diazomethane (3 mL, 2 M in hexanes) was added. After stirring for an additional 2 h, the reaction was quenched by adding acetic acid and concentrating under reduced pressure. Residue was recrystallized from water to give product. (Yield 0.81 9, 75%).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of 4-carboxyphenylboronic acid (2.0g) and sulfuric acid (0.1 ml) in methanol (50 ml) was refluxed overnight. The reaction mixture was poured into water, and the mixture was extracted with ethyl acetate. The organic layer was washed with water and brine, and dried over MgSO4. The solvent was evaporated in vacuo to give 4-methoxycarbonylphenylboronic acid (1.7 g) as colorless prisms.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
259
Citations
S Witzel, M Hoffmann, M Rudolph… - Advanced Synthesis …, 2022 - Wiley Online Library
… For control experiments: The appropriate reaction vessel for each condition was charged with 18.0 mg of 4-methoxycarbonylphenylboronic acid (0.1 mmol, 1.0 equiv.) and 0.5 mL of …
Number of citations: 9 onlinelibrary.wiley.com
DM Wang, W Feng, Y Wu, T Liu… - Angewandte Chemie, 2020 - Wiley Online Library
… Next, we turned our focus to evaluating unactivated alkenes with 4-methoxycarbonylphenylboronic acid (2 j). Experimental results show that this reaction exhibited an exceptionally …
Number of citations: 40 onlinelibrary.wiley.com
KSL Chan, M Wasa, L Chu, BN Laforteza, M Miura… - Nature …, 2014 - nature.com
… on triflamide-directed C(sp 2 )–H olefination, iodination and fluorination reactions 36,37,38 , we attempted to cross-couple substrate 1 with 4-methoxycarbonylphenylboronic acid …
Number of citations: 212 www.nature.com
AJ Tong, A Yamauchi, T Hayashita, ZY Zhang… - Analytical …, 2001 - ACS Publications
… To obtain further evidence, we studied 1-methylpyrene and 4-methoxycarbonylphenylboronic acid (2) as donor and acceptor models of the intramolecular pyrene/arylboronic acid …
Number of citations: 192 pubs.acs.org
S Witzel, J Xie, M Rudolph… - Advanced Synthesis & …, 2017 - Wiley Online Library
… We initiated our studies using 4-methoxycarbonylphenylboronic acid (1a) and phenyldiazonium tetrafluoroborate (2a) in the presence of 10 mol% Ph 3 PAuCl at room temperature …
Number of citations: 119 onlinelibrary.wiley.com
L Zhang, M Shi, W Zhou, W Guan, C Lu - Analytical Chemistry, 2021 - ACS Publications
… prepared by adding a strong alkaline solution to H 4 TCBPE, which was synthesized by Suzuki coupling of tetrakis(4-bromophenyl)ethene and 4-methoxycarbonylphenylboronic acid. …
Number of citations: 16 pubs.acs.org
AV Vinogradov, VA Milichko, H Zaake-Hertling… - Dalton …, 2016 - pubs.rsc.org
… 4-Methoxycarbonylphenylboronic acid is also commercially available. 4-Methoxycarbonylphenylboronic acid was always a mixture of free acid and boroxine (trimeric anhydride), but …
Number of citations: 14 pubs.rsc.org
JH Lee, I Kim - The Journal of Organic Chemistry, 2013 - ACS Publications
A new synthetic route to indolizines with various substituents on the pyridine moiety was developed by utilizing a facile cycloaromatization of 2-acetylpyrrole derivatives. Without isolation…
Number of citations: 82 pubs.acs.org
ME Ourailidou, JY van der Meer, BJ Baas… - …, 2014 - Wiley Online Library
… It was found that 4-methoxyphenylboronic acid gave full conversion, whereas 4-methoxycarbonylphenylboronic acid gave only 85 % conversion. The same phenomenon was observed …
Y Luo, H Ding, JS Zhen, X Du, XH Xu, H Yuan… - Chemical …, 2021 - pubs.rsc.org
… 4-Methoxycarbonylphenylboronic acid could give 91% yield of the desired product (3aj). The amide group remained intact in this procedure, affording corresponding products 3ak and …
Number of citations: 13 pubs.rsc.org

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